molecular formula C21H20FN3O2 B2802118 1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775461-87-4

1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2802118
CAS RN: 1775461-87-4
M. Wt: 365.408
InChI Key: XKRGDGVARGVCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it an excellent candidate for use in different laboratory experiments.

Scientific Research Applications

Binding Affinity at D2-like Receptors

The synthesis and evaluation of ligands for D2-like receptors highlight the significance of arylcycloalkylamines, which include phenyl piperidines and their arylalkyl substituents, in antipsychotic agents. Arylalkyl substituents, exemplified by compounds like 1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, can enhance potency and selectivity for D2-like receptors. These compounds underscore the role of composite structures in mediating selectivity and potency, indicating their potential applications in neuropharmacology and the development of antipsychotic medication (Sikazwe et al., 2009).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a critical component of the compound , is pivotal in medicinal chemistry due to its ability to interact with various enzymes and receptors through weak interactions. This interaction elicits a wide range of bioactivities. Research underscores the importance of developing 1,3,4-oxadiazole-based compounds for their therapeutic efficacy across an array of ailments, suggesting the potential utility of such compounds in creating new, effective treatments for diseases ranging from cancer to infectious diseases (Verma et al., 2019).

Chemical and Biological Behavior

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reveal these compounds' broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities, among others. The presence of the 1,3,4-oxadiazole nucleus significantly increases pharmacological activity via hydrogen bond interactions with biomolecules, highlighting its utility in drug development and the potential of derivatives for diverse therapeutic applications (Wang et al., 2022).

Novel Drug Development

The 1,3,4-oxadiazole core has been identified as a key structural subunit in the development of new medicinal agents due to its extensive pharmacological properties. This core is instrumental in the rational design and development of new drugs aimed at treating various diseases, with a focus on achieving higher efficacy and reduced toxicity. This underscores the critical role of 1,3,4-oxadiazole derivatives, such as 1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, in the ongoing search for novel therapeutic agents (Rana et al., 2020).

properties

IUPAC Name

(3-fluorophenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-18-8-4-7-17(14-18)21(26)25-11-9-15(10-12-25)13-19-23-20(24-27-19)16-5-2-1-3-6-16/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGDGVARGVCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

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